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Compound of Interest

Compound Name: Ani9

Cat. No.: B1353550

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity of the ANOL1 inhibitor, Ani9,
against the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.
The information presented is supported by experimental data and detailed methodologies to
assist researchers in evaluating Ani9 for their specific applications.

Executive Summary

Ani9 is a potent and highly selective inhibitor of the Anoctamin-1 (ANO1) calcium-activated
chloride channel. Experimental evidence demonstrates that Ani9 has a negligible effect on the
activity of CFTR chloride channels, making it a valuable pharmacological tool for dissecting the
specific roles of ANOL1 in physiological and pathological processes without the confounding
effects of CFTR modulation.[1] This guide compares the selectivity profile of Ani9 with other
known ANO1 and CFTR modulators.

Data Presentation: Selectivity of Chloride Channel
Inhibitors

The following table summarizes the inhibitory potency of Ani9 and other relevant compounds
against ANO1 and CFTR chloride channels.
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No effect at 30
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Ani9 ANO1 ICs0 =77 nM

Reported to have
off-target effects,
including
] potential but
T16Ainh-A01 ANO1 ICs0 =1 puM 2]
poorly
characterized

effects on CFTR.
(2]

Data on direct
MONNA ANOL1 ICs0 =10 uM CFTR interaction
is limited.

Known to inhibit

CaCCinh-A01 ANO1 ICs0= 1 pM
CFTR.[3]

CFTRinh-172 CFTR Ki =300 nM Potent inhibitor. [4]

GlyH-101 CFTR ICs0= 2.5 uM Potent inhibitor.

Experimental Protocols

To determine the selectivity of compounds against CFTR chloride channels, two primary
experimental techniques are widely employed: Patch-Clamp Electrophysiology and the YFP-
Halide Quenching Assay.

Patch-Clamp Electrophysiology for CFTR Activity

This technique directly measures the flow of ions through individual ion channels in a patch of
cell membrane.

Objective: To measure macroscopic and microscopic CFTR chloride currents in response to
CFTR activators and potential inhibitors.
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Cell Lines: Human embryonic kidney (HEK293) cells or Fischer rat thyroid (FRT) cells stably
expressing human wild-type CFTR are commonly used.

Protocol:
o Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
o Pipette Solution (Intracellular):

130 mM CsCl

o

[e]

2 mM MgClz

o

1 mM Mg-ATP

10 mM HEPES

[¢]

10 mM EGTA

[e]

[e]

Adjust pH to 7.2 with CsOH.

o Bath Solution (Extracellular):

[¢]

140 mM N-methyl-D-glucamine (NMDG)-CI

[¢]

2 mM MgClz2

2 mM CaClz

[e]

10 mM HEPES

o

10 mM Glucose

[¢]

[e]

Adjust pH to 7.4 with HCI.

e Recording:

o Obtain a high-resistance seal (GQ) between the patch pipette and the cell membrane.
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o Establish a whole-cell recording configuration.
o Hold the membrane potential at -40 mV.

o Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit currents.

e CFTR Activation and Inhibition:

o Activate CFTR channels by adding a cocktail of forskolin (10 uM) and genistein (50 uM) to
the bath solution.

o Once a stable CFTR current is established, perfuse the bath with the test compound (e.qg.,
Ani9) at various concentrations.

o As a positive control for inhibition, apply a known CFTR inhibitor, such as CFTRinh-172
(10 puMm).

o Data Analysis:
o Measure the current amplitude at a specific voltage (e.g., +80 mV).
o Calculate the percentage of inhibition for each concentration of the test compound.

o Determine the ICso value by fitting the concentration-response data to a Hill equation.

YFP-Halide Quenching Assay for CFTR Activity

This is a cell-based fluorescence assay used for high-throughput screening of CFTR
modulators.

Objective: To indirectly measure CFTR-mediated halide transport by monitoring the quenching
of a halide-sensitive Yellow Fluorescent Protein (YFP).

Cell Lines: FRT or HEK293 cells co-expressing wild-type CFTR and a halide-sensitive YFP
(e.g., YFP-H148Q/1152L).

Protocol:

o Cell Preparation: Plate cells in a 96-well or 384-well black, clear-bottom plate.
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e Solutions:

o Chloride Buffer: 137 mM NacCl, 4.5 mM KClI, 1.2 mM MgClz, 1.2 mM CaClz, 10 mM
HEPES, pH 7.4.

o lodide Buffer: 137 mM Nal, 4.5 mM KCl, 1.2 mM MgClz, 1.2 mM CaClz, 10 mM HEPES,
pH 7.4.

o Assay Procedure:
o Wash the cells with Chloride Buffer.

o Add the test compound (e.g., Ani9) at various concentrations to the wells and incubate for
a specified time.

o Place the plate in a fluorescence plate reader and measure the baseline YFP
fluorescence.

o Stimulate CFTR activity by adding a solution containing forskolin (10 uM) and genistein
(50 pM).

o Rapidly add lodide Buffer to the wells.
» Data Acquisition and Analysis:

o Monitor the decrease in YFP fluorescence over time as iodide enters the cells through
active CFTR channels and quenches the YFP fluorescence.[5]

o The rate of fluorescence quenching is proportional to the CFTR channel activity.
o Calculate the initial rate of quenching for each well.

o Determine the effect of the test compound by comparing the quenching rate in treated
wells to control wells.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1353550?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4878759/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4878759/
https://www.atsjournals.org/doi/10.1164/rccm.201908-1641OC
https://www.researchgate.net/figure/Effects-of-Ani9-benzbromarone-and-niclosamide-on-hTMEM16Aabc-currents-Whole-cell-patch_fig1_369030019
https://pubmed.ncbi.nlm.nih.gov/29172645/
https://pubmed.ncbi.nlm.nih.gov/29172645/
https://pubmed.ncbi.nlm.nih.gov/29172645/
https://www.mdpi.com/1422-0067/23/3/1437
https://www.benchchem.com/product/b1353550#assessing-the-selectivity-of-ani9-against-cftr-chloride-channels
https://www.benchchem.com/product/b1353550#assessing-the-selectivity-of-ani9-against-cftr-chloride-channels
https://www.benchchem.com/product/b1353550#assessing-the-selectivity-of-ani9-against-cftr-chloride-channels
https://www.benchchem.com/product/b1353550#assessing-the-selectivity-of-ani9-against-cftr-chloride-channels
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1353550?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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